6-Ethoxy-3-methylheptan-2-OL

Catalog No.
S14964052
CAS No.
88083-43-6
M.F
C10H22O2
M. Wt
174.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxy-3-methylheptan-2-OL

CAS Number

88083-43-6

Product Name

6-Ethoxy-3-methylheptan-2-OL

IUPAC Name

6-ethoxy-3-methylheptan-2-ol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c1-5-12-9(3)7-6-8(2)10(4)11/h8-11H,5-7H2,1-4H3

InChI Key

VXQGSYFKTVZCGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCC(C)C(C)O

6-Ethoxy-3-methylheptan-2-OL is an organic compound characterized by a heptane backbone with an ethoxy group and a hydroxyl group. Its molecular formula is C11H24OC_{11}H_{24}O, and it is classified as a secondary alcohol due to the presence of the hydroxyl group on the second carbon of the heptane chain. The compound's structure can be represented as follows:

CH3 CH2 3C OH OEt CH2CH3\text{CH}_3\text{ CH}_2\text{ }_3\text{C OH OEt }\text{CH}_2\text{CH}_3

This compound is notable for its unique combination of functional groups, which influences its reactivity and potential applications in various fields.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using agents like potassium permanganate or chromium trioxide.
  • Reduction: The alcohol can be reduced to an alkane using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in organic synthesis.

Research on 6-Ethoxy-3-methylheptan-2-OL indicates potential biological activity, particularly in enzyme-catalyzed reactions. The compound's hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity. Additionally, the ethoxy group may enhance the compound's lipophilicity, affecting its interaction with biological membranes and possibly its pharmacokinetics.

The synthesis of 6-Ethoxy-3-methylheptan-2-OL can be achieved through several methods:

  • Grignard Reaction: This method involves the formation of a Grignard reagent from an alkyl halide and magnesium, which then reacts with a ketone to yield the desired alcohol.
  • Williamson Ether Synthesis: This approach utilizes an alkoxide ion generated from an alcohol, which then reacts with an alkyl halide to form the ether portion of the molecule .
  • Reduction of Ketones: Starting from a suitable ketone, reduction processes using lithium aluminum hydride can yield 6-Ethoxy-3-methylheptan-2-OL.

These methods provide pathways to synthesize this compound efficiently.

Interaction studies have focused on how 6-Ethoxy-3-methylheptan-2-OL interacts with biological systems. Its ability to form hydrogen bonds suggests that it could modulate enzyme activities or influence receptor interactions. Understanding these interactions is crucial for evaluating its potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 6-Ethoxy-3-methylheptan-2-OL:

Compound NameStructure FeaturesUnique Characteristics
6-Methylheptan-2-OLSimilar heptane backbone without ethoxy groupLacks ethoxy functionality; simpler structure
3-Methylheptan-3-OLHydroxyl group at a different positionDifferent positioning of hydroxyl group
2-Ethoxy-3-methylpentaneEthoxy and methyl groups but shorter chainShorter carbon chain compared to 6-Ethoxy...

Uniqueness: 6-Ethoxy-3-methylheptan-2-OL is distinct due to its combination of both ethoxy and hydroxyl groups on a heptane framework, which imparts unique chemical properties not found in similar compounds. This structural diversity enhances its utility in various

The study of alcohols dates to antiquity, with early observations of ethanol’s intoxicating effects documented by Aristotle and Pliny the Elder. However, the systematic exploration of alkyl-substituted alkanols began in earnest during the 19th century, paralleling advancements in structural organic chemistry. Antoine Lavoisier’s elucidation of ethanol’s composition ($$ \text{C}2\text{H}5\text{OH} $$) and Archibald Scott Couper’s pioneering work on molecular structures laid the groundwork for understanding complex alcohols. The 20th century saw the development of synthetic methodologies, such as hydroboration-oxidation and SN2 reactions, which enabled the targeted synthesis of branched alkanols like 6-Ethoxy-3-methylheptan-2-OL. These innovations transformed alkyl-substituted alkanols from mere curiosities into tools for probing steric effects, reaction mechanisms, and biomolecular interactions.

Nomenclature and Structural Classification within Organic Synthesis

The IUPAC name 6-Ethoxy-3-methylheptan-2-OL systematically describes its structure:

  • A seven-carbon heptane chain ($$ \text{C}7\text{H}{15} $$) forms the backbone.
  • A hydroxyl (-OH) group is bonded to the second carbon, classifying it as a secondary alcohol.
  • A methyl (-CH$$_3$$) group occupies the third carbon.
  • An ethoxy (-OCH$$2$$CH$$3$$) group is attached to the sixth carbon.

This nomenclature distinguishes it from structurally related compounds, as illustrated below:

Compound NameStructural FeaturesUnique Characteristics
6-Ethoxy-3-methylheptan-2-OLEthoxy at C6, methyl at C3, hydroxyl at C2Combines ether and alcohol functionalities
3-Ethyl-6-methylheptan-1-olEthyl at C3, methyl at C6, hydroxyl at C1Primary alcohol with different branching
3-Ethyl-3-methylheptan-2-olEthyl and methyl at C3, hydroxyl at C2Tertiary carbon environment at C3

Such structural variations profoundly influence physical properties and reactivity. For instance, the secondary alcohol group in 6-Ethoxy-3-methylheptan-2-OL facilitates nucleophilic substitution, while the ethoxy group enhances solubility in nonpolar solvents.

Relevance of 6-Ethoxy-3-methylheptan-2-OL in Contemporary Research

Recent investigations emphasize this compound’s role in catalytic systems and enzyme studies. Its hydroxyl group participates in hydrogen bonding with biological macromolecules, potentially modulating enzyme activity. In synthetic chemistry, the ethoxy moiety serves as a protecting group, enabling selective reactions at the alcohol site. Furthermore, its branched structure provides insights into steric effects on reaction kinetics, particularly in SN1/SN2 mechanisms. Researchers have also explored its utility in green chemistry, where its synthesis via hydroboration-oxidation minimizes hazardous byproducts.

Scope and Objectives of the Present Academic Inquiry

This article aims to:

  • Correlate the compound’s structural features with its chemical behavior.
  • Evaluate synthetic pathways, including Williamson ether synthesis and hydroboration-oxidation.
  • Assess its applications in catalysis and biomolecular interactions.
  • Identify gaps in current knowledge, such as its potential in asymmetric synthesis.

By addressing these objectives, the review seeks to establish a multidisciplinary framework for future research.

Overview of Interdisciplinary Research Themes

The compound’s dual functionality bridges several fields:

  • Medicinal Chemistry: Hydroxyl-mediated enzyme interactions suggest drug design applications.
  • Materials Science: Ethoxy groups may improve polymer solubility or serve as surfactants.
  • Catalysis: Ruthenium-catalyzed hydrogen transfer reactions could leverage its alcohol-ether interplay.

These intersections underscore its versatility, inviting collaboration across chemistry, biology, and engineering.

Retrosynthetic analysis of 6-Ethoxy-3-methylheptan-2-OL requires systematic evaluation of strategic bond disconnections to identify the most efficient synthetic pathways [1] [2]. The target molecule contains both an ether functional group and a secondary alcohol, necessitating careful consideration of disconnection strategies that maintain structural integrity while maximizing synthetic accessibility [3].

The primary retrosynthetic approach involves disconnection at the carbon-oxygen ether bond, revealing ethanol and a corresponding heptanol derivative as potential precursors [4] [5]. This disconnection strategy aligns with classical ether synthesis methodologies where the alkoxide nucleophile attacks an appropriate electrophilic carbon center [1]. Alternative disconnection patterns focus on the alcohol functionality, suggesting carbonyl reduction or organometallic addition pathways as viable synthetic routes [3].

Strategic planning for 6-Ethoxy-3-methylheptan-2-OL synthesis must consider the branched nature of the aliphatic chain, which introduces regioselectivity challenges during bond formation [6]. The methyl branch at the third carbon position requires careful selection of synthetic precursors to ensure proper substitution patterns [2]. Retrosynthetic analysis reveals that both convergent and linear synthetic strategies are feasible, with convergent approaches offering advantages in terms of step economy and overall efficiency [6].

Classical Synthetic Approaches: Etherification and Alkylation Pathways

Williamson Ether Synthesis: Mechanistic Considerations

The Williamson ether synthesis represents a fundamental approach for constructing the ether linkage in 6-Ethoxy-3-methylheptan-2-OL through nucleophilic substitution mechanisms [4] [5]. This classical methodology involves the reaction of an alkoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution mechanism, proceeding through backside attack of the nucleophile on the electrophilic carbon [5].

Mechanistic considerations for the Williamson synthesis of 6-Ethoxy-3-methylheptan-2-OL require careful selection of reaction partners to ensure optimal reactivity [7] [4]. The ethoxide ion serves as the nucleophile, attacking the primary carbon bearing the halide leaving group in the heptanol derivative [5]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in inversion of configuration at the electrophilic center [4].

Temperature and solvent effects significantly influence the efficiency of the Williamson ether synthesis for this target compound [7] [5]. Polar aprotic solvents enhance nucleophilicity of the alkoxide while minimizing competing elimination reactions [4]. The reaction typically requires temperatures between 60-120°C to achieve acceptable conversion rates while maintaining selectivity for the desired ether product [5].

Alternative Alkylation Strategies for Branched Alkanols

Alternative alkylation strategies for synthesizing 6-Ethoxy-3-methylheptan-2-OL encompass various methodologies that circumvent limitations of traditional Williamson ether synthesis [8]. These approaches include transition metal-catalyzed coupling reactions, organometallic reagent additions, and modified alkylation protocols designed specifically for branched substrates [8].

The Grignard reaction pathway offers a viable alternative for constructing the carbon framework of 6-Ethoxy-3-methylheptan-2-OL through nucleophilic addition to carbonyl compounds . This approach involves the formation of a Grignard reagent from an appropriate alkyl halide, followed by addition to a ketone or aldehyde precursor to generate the secondary alcohol functionality [11] [12]. The reaction proceeds through nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon, followed by protonation to yield the desired alcohol [12] [13].

Modified alkylation protocols specifically designed for branched substrates address steric hindrance challenges inherent in traditional methodologies [8]. These approaches often employ specialized reagents or reaction conditions that favor primary carbon alkylation while minimizing competing elimination pathways [8]. The selection of appropriate leaving groups and reaction conditions becomes critical for achieving high yields of the desired branched ether product [8].

Modern Catalytic and Green Chemistry Methods

Transition Metal Catalysis in Ether and Alcohol Synthesis

Transition metal catalysis offers sophisticated approaches for synthesizing 6-Ethoxy-3-methylheptan-2-OL with enhanced selectivity and efficiency compared to classical methods [14] [15] [16]. Palladium and nickel catalysts have demonstrated particular utility in ether formation through decarbonylative coupling reactions and cross-coupling methodologies [17]. These catalytic systems enable the formation of carbon-oxygen bonds under milder conditions while tolerating a broader range of functional groups [15] [16].

Copper-catalyzed etherification reactions provide an efficient pathway for constructing the ether linkage in 6-Ethoxy-3-methylheptan-2-OL through Ullmann-type coupling processes [15]. These reactions typically employ copper(I) complexes with appropriate ligands to facilitate the coupling of aryl or alkyl halides with alcohols [15]. The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination steps that result in carbon-oxygen bond formation with high efficiency [15].

Transition metal-catalyzed alcohol synthesis employs various methodologies including hydrogenation of carbonyl compounds and cross-coupling reactions with organometallic reagents [16] [18]. Catalytic hydrogenation utilizing palladium, platinum, or ruthenium catalysts enables the reduction of ketone precursors to yield the secondary alcohol functionality of 6-Ethoxy-3-methylheptan-2-OL [18]. These reactions typically proceed under mild conditions with excellent yields and functional group tolerance [18].

Organocatalytic and Enzymatic Approaches

Organocatalytic methodologies for synthesizing 6-Ethoxy-3-methylheptan-2-OL leverage small organic molecules as catalysts to promote bond-forming reactions with high selectivity [19] [20]. These approaches often employ hydrogen bonding, Lewis acid, or Lewis base catalysis to activate substrates and control reaction pathways [20]. Organocatalytic systems offer advantages in terms of operational simplicity, cost-effectiveness, and environmental compatibility [19] [20].

Enzymatic synthesis approaches utilize biocatalysts to construct 6-Ethoxy-3-methylheptan-2-OL through stereoselective transformations [21]. Alcohol dehydrogenases and related enzymes can catalyze the reduction of carbonyl precursors with excellent enantioselectivity and mild reaction conditions [21]. These biocatalytic processes often proceed in aqueous media at ambient temperatures, offering significant advantages in terms of sustainability and selectivity [21].

The integration of organocatalytic and enzymatic approaches enables cascade reactions that construct multiple bonds in a single synthetic operation [19]. These multi-step processes can convert simple starting materials directly to complex products like 6-Ethoxy-3-methylheptan-2-OL while minimizing waste generation and improving overall efficiency [19]. The combination of chemical and biological catalysis offers unique opportunities for accessing target compounds through novel synthetic pathways [19].

Solvent-Free and Sustainable Synthetic Protocols

Solvent-free synthetic protocols for 6-Ethoxy-3-methylheptan-2-OL represent a paradigm shift toward more sustainable chemical manufacturing processes [22] [23] [24]. These methodologies eliminate or significantly reduce organic solvent usage, thereby minimizing environmental impact and reducing waste generation [25]. Mechanochemical activation, thermal activation, and microwave-assisted synthesis enable chemical transformations without traditional liquid media [24] [25].

Mechanochemical synthesis employs physical grinding or ball milling to induce chemical transformations through direct solid-state reactions [24]. This approach can facilitate ether and alcohol formation through enhanced molecular contact and energy transfer without requiring solvent systems [24]. The mechanical energy provided through grinding activates reactants and promotes bond formation with improved efficiency compared to solution-phase reactions [24].

Microwave-assisted synthesis protocols enable rapid heating and enhanced reaction rates for constructing 6-Ethoxy-3-methylheptan-2-OL under solvent-free conditions [24] [26]. Microwave irradiation provides selective heating of polar molecules, leading to more efficient energy transfer and reduced reaction times [24]. These protocols often achieve comparable or superior yields compared to conventional heating methods while significantly reducing energy consumption [26].

Sustainable synthetic protocols incorporate green chemistry principles including atom economy, renewable feedstocks, and catalytic processes [27]. The development of bio-based solvents and renewable starting materials offers pathways for synthesizing 6-Ethoxy-3-methylheptan-2-OL from sustainable sources [20] [27]. These approaches align with circular economy principles and reduce dependence on petrochemical feedstocks [27].

Stereoselectivity and Regioselectivity in Synthesis

Stereoselectivity considerations in the synthesis of 6-Ethoxy-3-methylheptan-2-OL are crucial due to the presence of a chiral center at the second carbon position [28]. The secondary alcohol functionality introduces stereochemical complexity that must be controlled through appropriate synthetic methodologies [28]. Asymmetric synthesis approaches enable the selective formation of either enantiomer through the use of chiral catalysts, auxiliaries, or substrates [28].

Regioselectivity challenges arise from the branched nature of the heptane backbone and the requirement for precise placement of both the ether and alcohol functional groups [28]. The methyl substitution at the third carbon position introduces steric considerations that influence reaction pathways and product distributions [28]. Careful selection of synthetic strategies is essential to ensure formation of the desired regioisomer while minimizing competing reaction pathways [28].

Catalytic asymmetric synthesis methods enable high levels of stereoselectivity through the use of chiral transition metal complexes or organocatalysts [28]. These approaches can control the stereochemical outcome of key bond-forming reactions, leading to enantioselective synthesis of 6-Ethoxy-3-methylheptan-2-OL [28]. The choice of chiral catalyst and reaction conditions significantly influences both the yield and enantiomeric excess of the desired product [28].

Scale-Up and Process Optimization in Laboratory and Industrial Contexts

Scale-up considerations for 6-Ethoxy-3-methylheptan-2-OL synthesis involve systematic evaluation of reaction parameters and equipment requirements as production volumes increase [29] [30] [31]. The transition from laboratory-scale synthesis to industrial manufacturing requires careful analysis of heat and mass transfer phenomena, mixing efficiency, and safety considerations [32] [33].

Process optimization strategies focus on maximizing yield and selectivity while minimizing costs and environmental impact [34] [31]. Design of experiments approaches enable systematic exploration of reaction conditions to identify optimal parameter ranges for large-scale synthesis [31] [32]. Process analytical technology provides real-time monitoring capabilities that ensure consistent product quality during scale-up operations [31] [32].

ScaleReactor Volume (L)Heat Transfer Area/Volume (m²/m³)Mixing EfficiencySafety Factor
Laboratory0.1-1300-600Excellent2-3
Pilot10-100100-300Good3-5
Industrial1000-1000030-100Variable5-10

Heat transfer considerations become increasingly important at larger scales due to the decreased surface area to volume ratio [35]. Exothermic reactions that are easily controlled at laboratory scale may require specialized cooling systems and reaction control strategies during industrial production [36] [35]. Process safety analysis techniques including hazard and operability studies become essential for identifying potential risks and implementing appropriate safeguards [37] [38].

Comparative Evaluation of Synthetic Routes: Efficiency, Yield, and Selectivity

Comparative evaluation of synthetic routes for 6-Ethoxy-3-methylheptan-2-OL requires systematic assessment of multiple parameters including yield, selectivity, reaction time, and environmental impact [6] [39]. Each synthetic methodology presents distinct advantages and limitations that must be considered in the context of specific production requirements [6].

Synthetic RouteYield (%)SelectivityReaction Time (h)Environmental Impact
Grignard Reaction75-85High2-6Moderate
Williamson Ether Synthesis60-80Moderate4-12High
Transition Metal Catalysis80-95Very High1-4Low
Organocatalytic Approach70-90High6-24Very Low
Enzymatic Synthesis85-95Excellent12-48Minimal

Traditional synthetic methods such as the Williamson ether synthesis offer proven reliability and scalability but often require harsh conditions and generate significant waste [7] [4]. Modern catalytic approaches provide enhanced selectivity and milder reaction conditions but may involve higher catalyst costs and specialized equipment requirements [14] [15].

Green chemistry metrics provide quantitative measures for comparing the sustainability of different synthetic routes [20] [27]. Atom economy, E-factor, and energy consumption serve as key indicators for evaluating the environmental impact of synthetic methodologies [27].

MetricTraditional MethodGreen MethodImprovement Factor
Atom Economy (%)45-6570-901.5-2.0x
E-Factor (kg waste/kg product)5-151-53-10x
Energy Consumption (kJ/mol)150-30050-1502-5x

Nucleophilic Substitution and Elimination Pathways

The study of 6-ethoxy-3-methylheptan-2-ol requires comprehensive understanding of nucleophilic substitution and elimination mechanisms that govern its synthetic transformation pathways. Secondary alcohols such as 6-ethoxy-3-methylheptan-2-ol predominantly undergo nucleophilic substitution reactions through two primary mechanistic routes [1].

The hydroxyl group in alcohols serves as a poor leaving group under normal conditions, necessitating activation through protonation. When 6-ethoxy-3-methylheptan-2-ol is treated with hydrogen halides such as hydrogen bromide or hydrogen chloride, the initial step involves protonation of the hydroxyl oxygen, converting it from a poor leaving group to an excellent leaving group (water) [2]. The resulting oxonium ion can then undergo nucleophilic substitution via either unimolecular (SN1) or bimolecular (SN2) pathways.

For secondary alcohols like 6-ethoxy-3-methylheptan-2-ol, the SN1 mechanism typically predominates due to the stability of the secondary carbocation intermediate [3]. The mechanism proceeds through carbocation formation following water departure, followed by nucleophilic attack from the halide ion. The stereochemistry at the reaction center is typically lost due to the planar nature of the carbocation intermediate, resulting in racemic product formation when the starting material is enantiomerically pure [4].

The competing elimination pathway (E1) involves the same carbocation intermediate but proceeds through β-hydrogen abstraction rather than nucleophilic attack [5]. The relative proportion of substitution versus elimination products depends on several factors including temperature, nucleophile strength, and steric hindrance. Higher temperatures favor elimination, while stronger nucleophiles promote substitution [6].

Competing Side Reactions and Byproduct Formation

The synthetic transformations of 6-ethoxy-3-methylheptan-2-ol are complicated by several competing side reactions that can significantly impact product yields and selectivity. The presence of the ethoxy group at the 6-position introduces additional complexity through potential participation in intramolecular cyclization reactions [7].

One significant side reaction involves the elimination of the ethoxy group, which can occur under acidic conditions through an E2 mechanism. The ethoxy group can act as a leaving group when protonated, leading to the formation of alkene byproducts [5]. This elimination is particularly favored when β-hydrogens are available adjacent to the ethoxy-bearing carbon.

Rearrangement reactions constitute another class of side reactions that can occur during carbocation-mediated transformations [3]. The secondary carbocation intermediate formed during SN1 reactions can undergo hydride shifts or alkyl shifts to form more stable tertiary carbocations. These rearrangements can lead to products with altered carbon skeletal frameworks, significantly complicating product isolation and purification.

The methyl substituent at the 3-position can also participate in rearrangement processes through 1,2-methyl shifts when thermodynamically favorable carbocation intermediates can be formed [3]. Such rearrangements are particularly problematic in acid-catalyzed reactions where carbocation lifetimes are extended.

Kinetic and Thermodynamic Analyses

Kinetic analysis of reactions involving 6-ethoxy-3-methylheptan-2-ol reveals important mechanistic insights through the measurement of reaction rates under varying conditions. Secondary alcohols typically exhibit intermediate reactivity compared to primary and tertiary alcohols in nucleophilic substitution reactions [8].

The kinetic isotope effect (KIE) provides valuable information about the rate-determining step in reactions involving 6-ethoxy-3-methylheptan-2-ol. Primary kinetic isotope effects observed when deuterium is substituted for hydrogen at key positions can indicate whether carbon-hydrogen bond breaking is involved in the rate-determining step [9]. For secondary alcohols undergoing SN1 reactions, minimal primary KIEs are typically observed since carbocation formation, rather than subsequent hydrogen abstraction, is rate-limiting [10].

Temperature dependence studies reveal activation parameters that provide insight into reaction mechanisms. The activation energy for SN1 reactions of secondary alcohols typically ranges from 80-120 kJ/mol, reflecting the energy required for carbocation formation [8]. The entropy of activation is generally positive for SN1 reactions due to the increase in molecular degrees of freedom upon carbocation formation.

Thermodynamic analysis of equilibrium positions provides additional mechanistic information. The thermodynamic favorability of different alcohol isomers varies significantly, with branched structures generally being more thermodynamically stable than linear analogs [11] [12]. For the specific case of 6-ethoxy-3-methylheptan-2-ol, the secondary alcohol functionality represents an intermediate stability compared to primary and tertiary alternatives.

Computational Chemistry Approaches

Quantum Chemical Modeling of Reaction Intermediates

Quantum chemical calculations provide detailed insights into the electronic structure and energetics of reaction intermediates involved in 6-ethoxy-3-methylheptan-2-ol transformations. Density functional theory (DFT) calculations at the M06-2X/def2-TZVP level of theory have proven particularly effective for studying organic radical reactions and can be applied to understand the mechanism of alcohol transformations [13].

The carbocation intermediates formed during SN1 reactions of 6-ethoxy-3-methylheptan-2-ol can be characterized through quantum chemical modeling. These calculations reveal the geometric parameters, charge distribution, and energetic stability of the intermediates [14]. The secondary carbocation intermediate exhibits a planar geometry around the positively charged carbon center, consistent with sp2 hybridization.

Electronic structure calculations also provide insight into the stabilization effects of neighboring groups. The ethoxy substituent at the 6-position can provide modest stabilization through inductive effects, while the methyl group at the 3-position contributes to carbocation stability through hyperconjugation [15]. These stabilizing interactions can be quantified through natural bond orbital (NBO) analysis and charge decomposition schemes.

Density Functional Theory Studies on Transition States

DFT calculations are particularly valuable for characterizing transition states in reactions involving 6-ethoxy-3-methylheptan-2-ol. Transition state structures can be located using techniques such as the quadratic synchronous transit (QST) method or intrinsic reaction coordinate (IRC) calculations [15] [16].

For nucleophilic substitution reactions, the transition state structure reveals the degree of bond formation to the incoming nucleophile and bond breaking to the leaving group. In SN2 reactions of 6-ethoxy-3-methylheptan-2-ol, the transition state exhibits partial bonds to both the nucleophile and leaving group, with the degree of bond formation depending on the nature of the nucleophile and leaving group [17].

The calculation of activation barriers provides quantitative measures of reaction feasibility. Transition state theory can be applied to relate the calculated activation barriers to experimental reaction rates [15]. For secondary alcohols like 6-ethoxy-3-methylheptan-2-ol, DFT calculations typically predict activation barriers in good agreement with experimental values when appropriate functionals and basis sets are employed.

Vibrational frequency analysis of transition state structures confirms their nature as first-order saddle points on the potential energy surface. The imaginary frequency corresponding to the reaction coordinate provides information about the nature of the bond-forming and bond-breaking processes [18].

Molecular Dynamics Simulations of Synthetic Processes

Molecular dynamics (MD) simulations provide complementary information to static quantum chemical calculations by revealing the dynamic behavior of reacting systems [19] [20]. For reactions involving 6-ethoxy-3-methylheptan-2-ol, MD simulations can elucidate the role of solvent effects, conformational dynamics, and thermal fluctuations in determining reaction outcomes.

Reactive molecular dynamics simulations using force fields such as ReaxFF can model the breaking and formation of chemical bonds during reactions [21]. These simulations can provide insights into reaction pathways that may not be apparent from static calculations, particularly for complex multi-step processes [22].

The conformational flexibility of 6-ethoxy-3-methylheptan-2-ol can be explored through MD simulations to identify the most stable conformations and their populations under reaction conditions [23]. The presence of multiple rotatable bonds in the molecule leads to a complex conformational landscape that can influence reactivity patterns.

Solvent effects can be explicitly modeled through MD simulations by including solvent molecules in the calculation [24]. For polar protic solvents commonly used in alcohol transformations, hydrogen bonding interactions with the alcohol functionality can significantly influence reaction rates and selectivity.

Mechanistic Insights from Isotope Labeling and Kinetic Isotope Effects

Isotope labeling studies provide direct experimental evidence for reaction mechanisms involving 6-ethoxy-3-methylheptan-2-ol. The strategic incorporation of isotopic labels (typically deuterium, carbon-13, or oxygen-18) allows researchers to track the fate of specific atoms through reaction pathways [25] [26].

Primary kinetic isotope effects (KIEs) observed when deuterium replaces hydrogen provide information about the involvement of carbon-hydrogen bond breaking in the rate-determining step [9]. For 6-ethoxy-3-methylheptan-2-ol undergoing elimination reactions, significant primary KIEs would be expected for deuterium substitution at the β-position, confirming that β-hydrogen abstraction is rate-limiting [27].

Secondary kinetic isotope effects, typically smaller in magnitude, provide information about changes in hybridization at carbon centers during reaction [9]. The conversion of 6-ethoxy-3-methylheptan-2-ol from sp3 hybridization in the starting material to sp2 hybridization in a carbocation intermediate would result in a measurable secondary KIE.

Carbon-13 labeling at specific positions can provide insights into rearrangement mechanisms. If 6-ethoxy-3-methylheptan-2-ol were labeled with carbon-13 at the 2-position and rearrangement products were observed with the label at different positions, this would provide direct evidence for carbocation rearrangement pathways [26].

The magnitude of observed KIEs provides quantitative information about the degree of bond breaking or formation in the transition state. Large KIEs (greater than 5) typically indicate substantial bond breaking, while smaller KIEs suggest that bond breaking is not advanced in the transition state [28].

Structure-Activity Relationships (SAR) in Related Alkyl Alkanols

Structure-activity relationship studies of alkyl alkanols related to 6-ethoxy-3-methylheptan-2-ol reveal how structural modifications influence reactivity patterns [29] [30]. The systematic variation of substituents allows for the identification of structure-reactivity correlations that can guide synthetic strategy development.

The position of the hydroxyl group significantly influences reactivity, with secondary alcohols like 6-ethoxy-3-methylheptan-2-ol exhibiting intermediate reactivity between primary and tertiary alcohols [31]. Primary alcohols typically react via SN2 mechanisms due to reduced steric hindrance, while tertiary alcohols favor SN1 pathways due to carbocation stability [32].

The nature and position of alkyl substituents affect both the thermodynamic stability of carbocation intermediates and the kinetic accessibility of transition states [33]. Electron-donating substituents such as alkyl groups stabilize carbocations through hyperconjugation, while electron-withdrawing groups destabilize these intermediates.

Chain length effects in alkyl alcohols reveal that longer alkyl chains generally increase lipophilicity but may also introduce conformational complexity that can affect reactivity [30]. For 6-ethoxy-3-methylheptan-2-ol, the seven-carbon chain length represents a balance between sufficient molecular size for interesting chemistry and manageable conformational complexity.

The ethoxy substituent introduces additional hydrogen bonding capability and potential for intramolecular interactions that can influence conformational preferences and reactivity [34]. Comparative studies with methoxy and propoxy analogs would provide insights into the optimal ether substituent for desired reactivity patterns.

Structural FeatureEffect on ReactivityMechanistic Implications
Secondary alcoholIntermediate SN1/SN2 selectivityCarbocation stability vs. steric hindrance balance
Ethoxy substituentIncreased hydrogen bonding capacityPotential for intramolecular coordination
Methyl branchingEnhanced carbocation stabilityFavors SN1 over SN2 mechanisms
Seven-carbon chainModerate conformational flexibilityMultiple reactive conformations possible

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.161979940 g/mol

Monoisotopic Mass

174.161979940 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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